CID 71346211

Description

CID 71346211 is a chemical compound characterized by its distinct chromatographic and spectroscopic properties. As evidenced by gas chromatography-mass spectrometry (GC-MS) analysis, this compound is isolated from vacuum-distilled fractions of Citrus essential oil (CIEO) and exhibits a unique mass spectral profile (Figure 1D) . While its exact structural identity remains unspecified in the provided literature, its chromatographic retention behavior and distillation fractionation (Figure 1C) suggest moderate polarity and volatility.

Properties

CAS No. |

148781-68-4 |

|---|---|

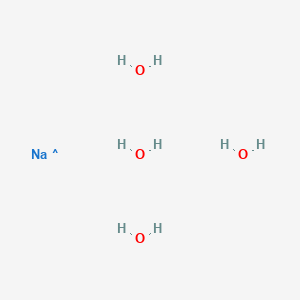

Molecular Formula |

H8NaO4 |

Molecular Weight |

95.05 g/mol |

InChI |

InChI=1S/Na.4H2O/h;4*1H2 |

InChI Key |

QBIHEHITTANFEO-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. These may include:

Reagents: Specific chemicals required to initiate and sustain the reaction.

Catalysts: Substances that increase the rate of the reaction without being consumed.

Solvents: Liquids in which the reactants are dissolved to facilitate the reaction.

Temperature and Pressure: Conditions under which the reaction is carried out.

Industrial Production Methods

Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include:

Batch Processing: Producing the compound in discrete batches.

Continuous Processing: Producing the compound in a continuous flow system.

Purification Techniques: Methods such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Chemical compounds can undergo various types of reactions, including:

Oxidation: The loss of electrons or an increase in oxidation state.

Reduction: The gain of electrons or a decrease in oxidation state.

Substitution: The replacement of one atom or group of atoms with another.

Addition: The addition of atoms or groups of atoms to a molecule.

Elimination: The removal of atoms or groups of atoms from a molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon or platinum.

Solvents: Such as water, ethanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of an alcohol may produce an aldehyde or ketone, while reduction of a ketone may produce an alcohol.

Scientific Research Applications

Chemical compounds like “CID 71346211” have a wide range of scientific research applications, including:

Chemistry: Used as reagents or intermediates in chemical synthesis.

Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.

Medicine: Investigated for their potential therapeutic effects, such as anticancer or antimicrobial activity.

Industry: Used in the production of materials, such as polymers or pharmaceuticals.

Mechanism of Action

The mechanism of action of a chemical compound involves the molecular targets and pathways through which it exerts its effects. This may include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor activity to produce a biological response.

Affecting Cellular Pathways: Altering signaling pathways within cells to influence cellular functions.

Comparison with Similar Compounds

Structural Analogues

Benzothiophene Derivatives

CID 71346211 may share structural motifs with brominated benzothiophene derivatives, such as 7-bromobenzo[b]thiophene-2-carboxylic acid (CID 737737, similarity score: 0.93) and 6-bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (similarity score: 0.91) . These compounds exhibit aromatic heterocyclic frameworks with carboxyl or halogen substituents, contributing to their distinct physicochemical properties:

| Property | This compound (Inferred) | 7-Bromobenzo[b]thiophene-2-carboxylic acid (CID 737737) |

|---|---|---|

| Molecular Formula | Not available | C₉H₅BrO₂S |

| Molecular Weight | Not available | 257.10 g/mol |

| LogP (Partition Coefficient) | Moderate (based on GC-MS) | 2.83 (predicted) |

| Toxicity | Not reported | CYP1A2 inhibition; high GI absorption |

| Applications | Fragrance/Phytochemistry | Pharmaceutical intermediates |

Oscillatoxin Derivatives

Oscillatoxins (e.g., oscillatoxin D, CID 101283546) are marine-derived polyketides with macrocyclic lactone structures (Figure 1A in ).

Physicochemical Properties

This compound’s volatility and polarity align with mid-range distillation fractions (Figure 1C), contrasting with 1-(2-methoxy-4-nitrophenyl)-4-(oxetane-3-yl)piperazine (CID 57416287), a synthetic piperazine derivative with high solubility (86.7 mg/mL) and low skin permeability (Log Kp = -7.66 cm/s) .

Research Findings and Discussion

- Structural Diversity vs. Bioactivity : While oscillatoxins and benzothiophenes are bioactive (e.g., enzyme inhibition), this compound’s role in Citrus physiology (e.g., pest resistance) remains speculative without targeted assays .

- Synthetic Accessibility : Brominated benzothiophenes are synthetically tractable, whereas this compound’s natural extraction may limit scalability .

- Toxicity Profiles : this compound lacks reported toxicity, unlike brominated derivatives with CYP inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.